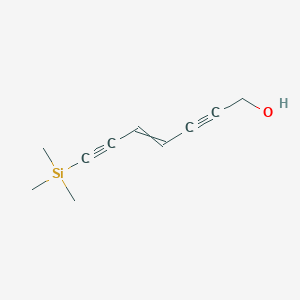
7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol is a chemical compound known for its unique structure and properties. It features a trimethylsilyl group attached to a hept-4-ene-2,6-diyn-1-ol backbone, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol typically involves the use of organosilicon reagents and alkyne precursors. One common method includes the reaction of trimethylsilylacetylene with a suitable alkyne under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and stability, while the alkyne and ene functionalities allow for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-amine
- 7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-thiol
- 7-(Trimethylsilyl)hept-4-ene-2,6-diyn-1-ester
Properties
CAS No. |
121099-19-2 |
|---|---|
Molecular Formula |
C10H14OSi |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
7-trimethylsilylhept-4-en-2,6-diyn-1-ol |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-8-6-4-5-7-9-11/h4,6,11H,9H2,1-3H3 |
InChI Key |
GFKDSBDQVLYJSS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















